molecular formula C7H6BrI B1283662 4-Bromo-2-iodo-1-methylbenzene CAS No. 260558-15-4

4-Bromo-2-iodo-1-methylbenzene

Cat. No. B1283662
Key on ui cas rn: 260558-15-4
M. Wt: 296.93 g/mol
InChI Key: LRVKMSDCJCZTTB-UHFFFAOYSA-N
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Patent
US08580395B2

Procedure details

N-Bromosuccinimide (NBS) (1.1 molar equivalents, 66.5 g, 373 mmol) and benzyl peroxide (0.006 molar equivalent, 450.7 mg, 1.9 mmol) are added to a solution of 2-iodo-4-bromotoluene 6 (1 molar equivalent, 100.3 g, 338 mmol) in chlorobenzene (1200 ml). The batch is then stirred under reflux overnight. After the solvent has been removed in a rotary evaporator, ethyl acetate and water are added. The aqueous phase is extracted by shaking with ethyl acetate. The organic phase is washed by shaking with water, dried and evaporated in a rotary evaporator. The product 7 (30.7 g, 24%) is obtained in the form of a white powder by recrystallisation from ethanol (50 ml).
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
100.3 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
450.7 mg
Type
catalyst
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[I:9][C:10]1[CH:15]=[C:14]([Br:16])[CH:13]=[CH:12][C:11]=1[CH3:17]>ClC1C=CC=CC=1.C(OOCC1C=CC=CC=1)C1C=CC=CC=1>[I:9][C:10]1[CH:15]=[C:14]([Br:16])[CH:13]=[CH:12][C:11]=1[CH2:17][Br:1]

Inputs

Step One
Name
Quantity
66.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100.3 g
Type
reactant
Smiles
IC1=C(C=CC(=C1)Br)C
Name
Quantity
1200 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
450.7 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)OOCC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The batch is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After the solvent has been removed in a rotary evaporator, ethyl acetate and water
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted
STIRRING
Type
STIRRING
Details
by shaking with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed
STIRRING
Type
STIRRING
Details
by shaking with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC(=C1)Br)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 30.7 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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